molecular formula C21H22N2O4 B7691527 N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxy-N-(o-tolyl)acetamide

N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxy-N-(o-tolyl)acetamide

Cat. No.: B7691527
M. Wt: 366.4 g/mol
InChI Key: ZWRXWLSKOHVJFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxy-N-(o-tolyl)acetamide, also known as HMN-214, is a small molecule inhibitor that has been studied extensively for its potential use in cancer treatment. This compound belongs to the class of quinoline derivatives and has shown promising results in preclinical studies.

Mechanism of Action

The mechanism of action of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxy-N-(o-tolyl)acetamide is based on its ability to inhibit the activity of Aurora kinase A. This protein is involved in the regulation of cell division and is overexpressed in many types of cancer. Inhibition of this protein leads to cell cycle arrest and apoptosis, which can ultimately lead to the death of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has potent anti-tumor activity in various cancer cell lines and animal models. It has also been shown to increase the sensitivity of cancer cells to radiation therapy and chemotherapy. Additionally, this compound has been shown to have a low toxicity profile in preclinical studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxy-N-(o-tolyl)acetamide in lab experiments is its specificity for Aurora kinase A. This allows for targeted inhibition of this protein, which can lead to more effective cancer treatment. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxy-N-(o-tolyl)acetamide. One potential direction is the development of more soluble analogs of this compound that can be administered more easily in vivo. Additionally, further studies are needed to determine the optimal dosing and administration schedule for this compound in cancer patients. Finally, the potential use of this compound in combination with other cancer therapies should be explored to determine if it can enhance the efficacy of these treatments.

Synthesis Methods

The synthesis of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxy-N-(o-tolyl)acetamide involves a series of chemical reactions starting from 2-methoxyaniline. The reaction involves the formation of the quinoline ring followed by the introduction of the acetamide group. The final product is obtained after purification and isolation.

Scientific Research Applications

N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxy-N-(o-tolyl)acetamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of a protein called Aurora kinase A, which is overexpressed in many types of cancer. Inhibition of this protein leads to cell cycle arrest and apoptosis, which can ultimately lead to the death of cancer cells.

Properties

IUPAC Name

2-methoxy-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-14-6-4-5-7-19(14)23(20(24)13-26-2)12-16-10-15-11-17(27-3)8-9-18(15)22-21(16)25/h4-11H,12-13H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWRXWLSKOHVJFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N(CC2=CC3=C(C=CC(=C3)OC)NC2=O)C(=O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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